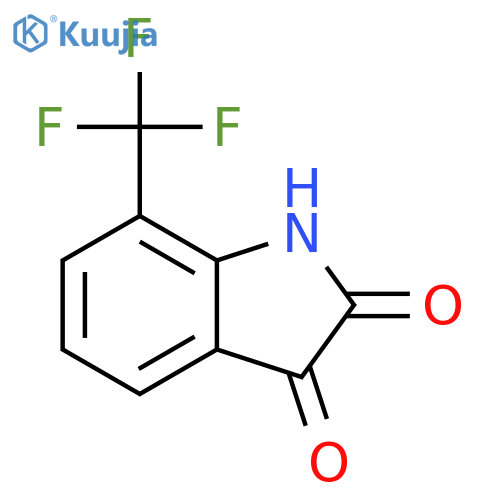

Cas no 391-12-8 (7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione)

391-12-8 structure

商品名:7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione

7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione 化学的及び物理的性質

名前と識別子

-

- 7-Trifluoromethylisatin

- BUTTPARK 24\07-40

- 7-(TRIFLUOROMETHYL)INDOLINE-2,3-DIONE

- 7-(TRIFLUOROMETHYL)ISATIN

- 7-(TRIFLUOROMETHYL)-1H-INDOLE-2,3-DIONE

- 7-(trifluoromethyl)indole-2,3-dione

- 7-(TRIFLUOROMETHYL)1H-INDOLE-2,3-DIONE

- 7-trifluoromethyl-1H-indole-2,3-dione

- : 7-(Trifluoromethyl)indoline-2,3-dione

- 7-(Trifluoromethyl)-2,3-indolinedione

- 7-(trifluoromethyl)-2,3-dihydro-1h-indole-2,3-dione

- 1H-INDOLE-2,3-DIONE, 7-(TRIFLUOROMETHYL)-

- MXLDJTXXAYVWDF-UHFFFAOYSA-N

- 7-(trifluoromethyl)-1~{H}-indole-2,3-dione

- 7-Trifluoroisatin

- PubChem9557

- 7-trifluoromethyl-isatin

- KSC493C7F

- BDBM22825

- 7-(trifluoromethyl)isatin, AldrichCPR

- 7-(Trifluoromethyl)-1H-indole-2,3-dione #

- FS-1804

- AKOS000117359

- AC-3078

- AB08418

- A824407

- MFCD01248408

- BCP05930

- SCHEMBL594546

- EN300-10741

- CCG-249437

- CS-W002752

- T2457

- FT-0632075

- 7-trifluoromethylindoline-2,3-dione

- CHEMBL376435

- RLA848X4KR

- DTXSID70345455

- J-519335

- Z56855139

- Isatin-based compound, 45

- 7-trifluoromethyl indoline-2,3-dione

- SY003780

- PD183056

- AM20061059

- T-6392

- 391-12-8

- UNII-RLA848X4KR

- ALBB-014432

- DB-008497

- 7-(Trifluoromethyl)isatin;7-(Trifluoromethyl)indoline-2,3-dione;

- 7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione

-

- MDL: MFCD01248408

- インチ: 1S/C9H4F3NO2/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15)

- InChIKey: MXLDJTXXAYVWDF-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C([H])C([H])=C([H])C2C(C(N([H])C=21)=O)=O)(F)F

計算された属性

- せいみつぶんしりょう: 215.01900

- どういたいしつりょう: 215.019

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 313

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 6

- 疎水性パラメータ計算基準値(XlogP): 1.6

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 46.2

じっけんとくせい

- 色と性状: Solid

- 密度みつど: 1.525

- ゆうかいてん: 190.0 to 196.0 deg-C

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.513

- PSA: 46.17000

- LogP: 1.97820

- ようかいせい: 使用できません

7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: 22-36-52

- セキュリティの説明: 26

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Sealed in dry,2-8°C

7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T791300-25g |

7-(Trifluoromethyl)1H-indole-2,3-dione |

391-12-8 | 25g |

$ 115.00 | 2023-09-05 | ||

| Apollo Scientific | PC1776-5g |

7-(Trifluoromethyl)isatin |

391-12-8 | 98% | 5g |

£53.00 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121636-10g |

7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione |

391-12-8 | 98% | 10g |

¥142.90 | 2023-09-01 | |

| Enamine | EN300-10741-10.0g |

7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione |

391-12-8 | 95% | 10.0g |

$61.0 | 2023-02-09 | |

| Fluorochem | 024866-5g |

7-Trifluoromethylisatin |

391-12-8 | 95% | 5g |

£27.00 | 2022-03-01 | |

| Chemenu | CM147730-25g |

7-(Trifluoromethyl)-1H-indole-2,3-dione |

391-12-8 | 95%+ | 25g |

$143 | 2021-08-05 | |

| TRC | T791300-10g |

7-(Trifluoromethyl)1H-indole-2,3-dione |

391-12-8 | 10g |

$ 64.00 | 2023-09-05 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003780-25g |

7-(Trifluoromethyl)isatin |

391-12-8 | >97% | 25g |

¥530.00 | 2024-07-09 | |

| eNovation Chemicals LLC | D403083-500g |

7-(Trifluoromethyl)indoline-2,3-dione |

391-12-8 | 97% | 500g |

$3200 | 2024-06-05 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003780-10g |

7-(Trifluoromethyl)isatin |

391-12-8 | >97% | 10g |

¥215.00 | 2024-07-09 |

7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione 関連文献

-

Stefano Gazzotti,Marco Manenti,Leonardo Lo Presti,Alessandra Silvani RSC Adv. 2019 9 37788

-

Shixuan Cao,Jiatian Li,Taishan Yan,Jie Han,Zhengjie He Org. Chem. Front. 2022 9 643

-

3. 163. The crystal structure of pentaerythritol tetranitrateA. D. Booth,F. J. Llewellyn J. Chem. Soc. 1947 837

-

Danwei Pi,Kun Jiang,Haifeng Zhou,Yuebo Sui,Yasuhiro Uozumi,Kun Zou RSC Adv. 2014 4 57875

-

5. NotesH. Hirsch,J. R. B. Boocock,W. J. Hickinbottom,S. J. Hurst,J. Malcolm Bruce,J. J. Zuckerman,M. Green,K. B. Mallion,F. G. Mann,B. P. Tong,V. P. Wystrach,R. J. W. Cremlyn,D. L. Pain,B. H. Chase,C. S. Franklin,A. C. White,D. J. Collins,P. J?ger,E. S. Waight,R. E. Bowman,C. P. Falshaw,A. W. Johnson,T. J. King,J. Chatt,R. G. Hayter J. Chem. Soc. 1963 1318

391-12-8 (7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione) 関連製品

- 345-32-4(5-(Trifluoromethyl)indoline-2,3-dione)

- 343-69-1(6-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:391-12-8)7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione

清らかである:99%

はかる:250.0g

価格 ($):308.0